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Compound of Interest

5-Bromo-4-(trifluoromethyl)thiazol-
Compound Name:
2-amine

Cat. No.: B135175

An In-Depth Technical Guide to the Structure and Synthesis of 5-Bromo-4-
(trifluoromethyl)thiazol-2-amine

For the modern medicinal chemist and drug development professional, 2-aminothiazole
derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological
activities.[1][2] Among these, halogenated and trifluoromethylated variants offer unique
physicochemical properties that can enhance potency, metabolic stability, and membrane
permeability. This guide provides a detailed exploration of 5-Bromo-4-
(trifluoromethyl)thiazol-2-amine, a key building block in contemporary pharmaceutical
research.

Molecular Structure and Physicochemical Profile

5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a substituted aminothiazole featuring a
bromine atom at the C5 position and a trifluoromethyl group at the C4 position. This specific
substitution pattern imparts distinct electronic and steric properties crucial for its application as
a synthetic intermediate.

Chemical Structure

The structural representation of the molecule is as follows:

Caption: Chemical structure of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.
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Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is
presented below. These data are essential for laboratory handling, safety, and analytical
characterization.

Property Value Source(s)
CAS Number 136411-21-7 [31[41[5][6]
Molecular Formula CaH2BrFsN2S [31141[5]
Molecular Weight 247.04 g/mol [41151[6]
Appearance Solid [3]
5-bromo-4-
IUPAC Name (trifluoromethyl)-1,3-thiazol-2- [3]
amine
DSEAYBLLHONPRM-
InChl Key [3]

UHFFFAOYSA-N

N 2-8°C, Keep in dark place,
Storage Conditions ) [31[5]
inert atmosphere

Safety and Handling

As with any halogenated and nitrogen-containing heterocyclic compound, proper safety
precautions are imperative.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).[3][7]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[3][7]
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» Incompatible Materials: Strong oxidizing agents.[7]

e Hazardous Decomposition: Under fire conditions, may produce carbon oxides, hydrogen
bromide, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[7]

Synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-
amine

The synthesis of this target molecule is best approached via a two-step process: first, the
construction of the core 2-amino-4-(trifluoromethyl)thiazole ring, followed by a regioselective
bromination at the 5-position.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below. This pathway
leverages the well-established Hantzsch thiazole synthesis, a robust method for forming the
thiazole heterocycle.[2][8]

Caption: Synthetic workflow for 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
(Intermediate)

The Hantzsch synthesis involves the reaction of an a-haloketone with a thioamide-containing
compound, most commonly thiourea, to yield a 2-aminothiazole.[2][8]

o Causality of Experimental Choices:

o a-Haloketone: 3-Bromo-1,1,1-trifluoroacetone is the logical choice. The trifluoromethyl
group is positioned to become the C4 substituent on the thiazole ring, and the bromine
atom serves as the leaving group for the initial nucleophilic attack by thiourea.

o Thioamide: Thiourea is used as the source of the N-C-S backbone, which forms the 2-
amino-substituted portion of the thiazole ring.

o Solvent: An alcohol like ethanol is typically used as it effectively dissolves both reactants
and facilitates the reaction without participating in unwanted side reactions.
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» Reaction Setup: To a solution of thiourea (1.0 equivalent) in absolute ethanol, add 3-bromo-
1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.

» Reaction Execution: Stir the resulting mixture and heat to reflux (approximately 78°C) for 2-4
hours. The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC).

o Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the
mixture with a saturated aqueous solution of sodium bicarbonate (NaHCOs) to quench the
hydrobromide salt formed during the reaction.

o Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of
the reaction mixture).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa4), filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure 2-amino-4-(trifluoromethyl)thiazole.[9]

Step 2: Bromination of 2-Amino-4-
(trifluoromethyl)thiazole

The 2-aminothiazole ring is an electron-rich heterocycle. The amino group at the C2 position
strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to
the C5 position.[10][11]

o Causality of Experimental Choices:

o Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for this
transformation. It is a solid, making it easier to handle than liquid bromine, and it provides
a controlled source of electrophilic bromine (Br+), minimizing over-bromination and side
reactions.

o Solvent: A non-polar, aprotic solvent like chloroform (CHCIs) or carbon tetrachloride (CCla)
is ideal for NBS brominations. Acetic acid is also a viable solvent for brominations using
elemental bromine.[11]
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o Temperature: The reaction is typically conducted at room temperature or with gentle
heating to ensure a controlled reaction rate.

e Reaction Setup: Dissolve 2-amino-4-(trifluoromethyl)thiazole (1.0 equivalent) in a suitable
solvent such as chloroform or acetic acid in a round-bottom flask protected from light.

e Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the
stirred solution at room temperature.

» Reaction Execution: Continue stirring the mixture at room temperature for 3-6 hours. Monitor
the disappearance of the starting material by TLC.

o Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium
thiosulfate (Na2S203) to consume any unreacted bromine.

o Extraction and Purification: If chloroform was used, wash the organic layer with water, dry
over Na2S0a4, and concentrate. If acetic acid was used, neutralize with a base and extract
with ethyl acetate. The resulting crude solid is then purified by recrystallization or column
chromatography to afford the final product, 5-Bromo-4-(trifluoromethyl)thiazol-2-amine.

Conclusion

The synthesis of 5-Bromo-4-(trifluoromethyl)thiazol-2-amine is a straightforward and
reproducible process rooted in fundamental principles of heterocyclic chemistry. By employing
the Hantzsch thiazole synthesis followed by a regioselective electrophilic bromination,
researchers can efficiently access this valuable building block. The unique combination of the
activating amino group, the deactivating trifluoromethyl group, and the synthetically versatile
bromine handle makes this compound a powerful intermediate for the development of novel
pharmaceuticals and agrochemicals. Adherence to the detailed protocols and safety measures
outlined in this guide will ensure the successful and safe synthesis of this important chemical
entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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